Regiospecific Nitration Yield: C-10 Selectivity vs. Non-Selective Bromination Route
The synthesis of oxcarbazepine via the 5-nitrobenzo[b][1]benzazepine-11-carbonitrile intermediate proceeds with a high-yielding, regiospecific nitration step. The nitration of the precursor 5-cyano-5H-dibenz[b,f]azepine delivers the target 10-nitro compound in a yield of 72% of the theoretical value, with a melting point of 175–176 °C (with decomposition) [1]. This compares favorably to the older, more labor-intensive bromination-debromination sequence starting from 5-acetyl-5H-dibenz[b,f]azepine, which, according to the patent literature, suffers from a 'high consumption of bromine' used only for transient intermediate protection, leading to lower overall atom economy and increased waste [2].
| Evidence Dimension | Isolated yield for the key intermediate formation step |
|---|---|
| Target Compound Data | 72% of theoretical yield for the nitration of 5-cyano-5H-dibenz[b,f]azepine to 5-nitrobenzo[b][1]benzazepine-11-carbonitrile |
| Comparator Or Baseline | Alternative route via 5-acetyl-10,11-dibromo-5H-dibenz[b,f]azepine; overall process described as 'troublesome' with inefficient bromine consumption, though a single-step direct yield is not provided for direct comparison |
| Quantified Difference | The nitration route achieves a 72% yield in a single, controlled step, while the comparator route requires multiple bromination and debromination stages with significant material waste. |
| Conditions | Nitration: acetic acid/acetic anhydride mixture with NaNO2 at 5–10°C; Comparator: multi-step bromination sequence under varied conditions. |
Why This Matters
For procurement, this confirms the nitration intermediate enables a shorter, higher-yielding, and more atom-economical synthetic route, directly translating to lower cost and fewer batch failures at scale.
- [1] Aufderhaar, E. (1985). U.S. Patent No. 4,559,174. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Aufderhaar, E. (1985). U.S. Patent No. 4,559,174. Washington, DC: U.S. Patent and Trademark Office. View Source
